Cas no 684236-12-2 (2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione)
2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione
- Benzoic acid, 3,5-dimethoxy-, 1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl ester
- SR-01000084395-1
- SR-01000084395
- AKOS001677003
- (1,3-dioxoisoindol-2-yl) 3,5-dimethoxybenzoate
- EN300-6516448
- 684236-12-2
- 2-[(3,5-dimethoxybenzoyl)oxy]-1H-isoindole-1,3(2H)-dione
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate
-
- Inchi: 1S/C17H13NO6/c1-22-11-7-10(8-12(9-11)23-2)17(21)24-18-15(19)13-5-3-4-6-14(13)16(18)20/h3-9H,1-2H3
- InChI Key: PWUZPRNDEWYXGF-UHFFFAOYSA-N
- SMILES: C(ON1C(=O)C2=C(C1=O)C=CC=C2)(=O)C1=CC(OC)=CC(OC)=C1
Computed Properties
- Exact Mass: 327.07428713g/mol
- Monoisotopic Mass: 327.07428713g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 24
- Rotatable Bond Count: 5
- Complexity: 485
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 82.1Ų
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- Boiling Point: 521.3±60.0 °C(Predicted)
2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6516448-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate |
684236-12-2 | 0.05g |
$612.0 | 2023-05-31 | ||
| Enamine | EN300-6516448-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate |
684236-12-2 | 0.1g |
$640.0 | 2023-05-31 | ||
| Enamine | EN300-6516448-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate |
684236-12-2 | 0.25g |
$670.0 | 2023-05-31 | ||
| Enamine | EN300-6516448-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate |
684236-12-2 | 0.5g |
$699.0 | 2023-05-31 | ||
| Enamine | EN300-6516448-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate |
684236-12-2 | 1g |
$728.0 | 2023-05-31 | ||
| Enamine | EN300-6516448-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate |
684236-12-2 | 2.5g |
$1428.0 | 2023-05-31 | ||
| Enamine | EN300-6516448-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate |
684236-12-2 | 5g |
$2110.0 | 2023-05-31 | ||
| Enamine | EN300-6516448-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3,5-dimethoxybenzoate |
684236-12-2 | 10g |
$3131.0 | 2023-05-31 |
2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione
Comprehensive Overview of 2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione (CAS No. 684236-12-2)
2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione (CAS No. 684236-12-2) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique isoindole-1,3(2H)-dione core and 3,5-dimethoxyphenyl substituent, exhibits intriguing chemical properties that make it a subject of ongoing research. Its molecular structure combines aromaticity with ester functionality, offering versatility in synthetic applications.
In recent years, the demand for high-performance organic compounds has surged, driven by advancements in pharmaceuticals and functional materials. Researchers are particularly interested in the structure-activity relationship (SAR) of derivatives like 2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione, as they explore its potential in drug design. The compound's electron-rich aromatic system and ester linkage provide a platform for modifications aimed at enhancing bioavailability or targeting specific biological pathways.
The synthesis of CAS No. 684236-12-2 typically involves multi-step organic reactions, including acylation and esterification processes. Key intermediates such as 3,5-dimethoxybenzoic acid and phthalimide derivatives are often employed. Optimizing these synthetic routes is a hot topic in organic chemistry forums, where researchers discuss yield improvement and green chemistry alternatives. The compound's purity and stability are critical for applications, prompting studies on analytical methods like HPLC and NMR for quality control.
From an industrial perspective, 2-{[(3,5-dimethoxyphenyl)carbonyl]oxy}-1H-isoindole-1,3(2H)-dione is explored for its role in photoactive materials and polymeric additives. Its ability to absorb UV light and participate in cross-linking reactions makes it valuable in coatings and adhesives. Sustainability-focused innovations have also led to investigations into its biodegradability and eco-friendly derivatives, aligning with global trends toward green chemistry.
Frequently asked questions in scientific communities revolve around the compound's solubility profile (e.g., in DMSO or THF) and its compatibility with metal-catalyzed reactions. Computational chemists are leveraging molecular docking studies to predict interactions with biological targets, while material scientists examine its thermal stability via thermogravimetric analysis (TGA). These interdisciplinary approaches highlight the compound's broad utility.
In summary, 684236-12-2 represents a fascinating intersection of chemistry and innovation. Its structural complexity and functional adaptability continue to inspire research across multiple domains, from small-molecule therapeutics to advanced material engineering. As synthetic methodologies evolve, this compound is poised to play a pivotal role in addressing contemporary scientific challenges.
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